(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Descripción
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. It is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for bromodomain inhibitors and other bioactive molecules . The compound’s stereochemistry (1R,4R) imparts distinct spatial orientation, influencing its interactions in drug-target binding . Key physicochemical properties include:
Propiedades
IUPAC Name |
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBFNTNDFXDYEC-SCLLHFNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928388 | |
| Record name | tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134003-84-2 | |
| Record name | tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the reaction of a diazabicycloheptane derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process is also scaled up, often involving continuous chromatography or large-scale recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Drug Development
The bicyclic structure of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has been explored for its potential in drug development due to its ability to modulate biological pathways effectively. Research has indicated that derivatives of this compound can enhance solubility and bioavailability, which are critical factors in pharmacokinetics .
Antiparasitic Activity
Recent studies have shown that compounds derived from the bicyclic framework exhibit antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the structure have been investigated to improve efficacy while maintaining low toxicity levels .
Table: Summary of Research Findings on this compound
Mecanismo De Acción
The mechanism of action of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a class of bicyclic amines with structural variations in ring size, substituents, and stereochemistry. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Stereochemical Impact :
- The (1R,4R) configuration is critical for binding specificity. For example, in PFI-3 (a bromodomain inhibitor), this stereochemistry optimizes interactions with hydrophobic pockets . The (1S,4S) enantiomer, while structurally identical, shows divergent biological activity due to reversed chirality .
Substituent Effects :
- Substitutions at the nitrogen (e.g., benzyl in tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) modulate lipophilicity and bioavailability. Benzyl groups improve membrane permeability but may increase off-target effects .
Salt Forms :
- The hydrochloride salt of the target compound offers superior aqueous solubility (critical for in vivo applications) compared to the free base .
Actividad Biológica
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, also known by its CAS number 134003-84-2, is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Melting Point : 75–77 °C
- Storage Conditions : Recommended storage at 2-8 °C in a dry environment .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.
- Receptor Modulation : There is evidence suggesting that it may modulate neurotransmitter receptors, potentially influencing central nervous system activity and offering therapeutic benefits in neurological disorders.
- Antimicrobial Activity : Preliminary investigations have shown that derivatives of the bicyclic structure exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Neuropharmacological Study :
- Antimicrobial Efficacy :
- Metabolic Pathway Analysis :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride to ensure high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Utilize asymmetric synthesis routes, such as chiral auxiliary-mediated cyclization, and confirm purity via chiral HPLC or polarimetry. Flash chromatography with toluene/diethyl ether (1:1) has been effective in separating stereoisomers of related diazabicycloheptane derivatives . Post-synthesis, characterize intermediates using H/C NMR to verify stereochemistry and avoid racemization during carboxylation steps .
Q. How should researchers prepare and store stock solutions of this compound to maintain stability?
- Methodological Answer : Prepare stock solutions in anhydrous DMSO or ethanol (10 mM), aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months or -20°C for ≤1 month. For solubility enhancement, warm the solution to 37°C with sonication (15–30 min). Always centrifuge before use to remove particulates .
Q. What analytical techniques are recommended for characterizing the compound’s structural integrity?
- Methodological Answer : Use a combination of H/C NMR (to confirm bicyclic framework and tert-butyl group), LC-MS (for molecular weight validation), and FT-IR (to identify carboxylate and hydrochloride functional groups). X-ray crystallography can resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data reported for this compound across different solvents?
- Methodological Answer : Discrepancies may arise from solvent purity, temperature, or hydration state. Systematically test solubility in degassed solvents (e.g., DMSO, ethanol, water) under inert atmospheres. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers. Cross-validate with computational solubility parameters (e.g., Hansen solubility sphere) .
Q. What experimental strategies are effective in assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via UPLC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose to UV/Vis light (300–800 nm) and track photodegradation products .
Q. How can researchers address the risk of chiral inversion during derivatization reactions involving this compound?
- Methodological Answer : Chiral inversion is common in acidic/basic conditions. Mitigate this by:
- Using mild coupling reagents (e.g., EDC/HOBt) for carboxylate activation.
- Monitoring reaction progress with chiral HPLC.
- Avoiding prolonged heating; instead, employ microwave-assisted synthesis for controlled reaction kinetics .
Data Contradiction and Experimental Design
Q. How to interpret conflicting bioactivity data for this compound in different in vitro assays?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, serum protein binding). Normalize data using internal controls (e.g., reference inhibitors) and repeat assays in serum-free media. Perform dose-response curves (IC/EC) with triplicate measurements to assess reproducibility .
Q. What statistical approaches are suitable for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, employ non-parametric methods (e.g., Kruskal-Wallis) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in vivo studies?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. For animal dosing, prepare suspensions in 0.5% methylcellulose/0.1% Tween 80. Centrifuge (10,000 ×g, 10 min) to ensure homogeneity. Acute toxicity studies should precede chronic exposure experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
